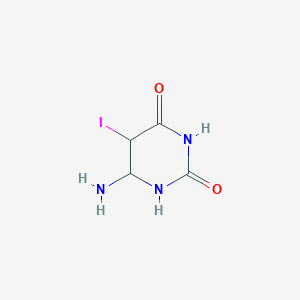
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
概要
説明
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 5th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. The structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the iodination of 6-amino-2,4-dihydroxypyrimidine. The reaction typically proceeds under mild conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an aqueous or organic solvent.
Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 5-iodouracil with ammonia or an amine under basic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amino group at the 6th position can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, water), mild heating or reflux.
Oxidation Reactions: Oxidizing agents (potassium permanganate, nitric acid), solvents (water, acetic acid), controlled temperature.
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran), low temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Nitroso or nitro derivatives.
Reduction Reactions: Hydroxyl derivatives.
科学的研究の応用
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be labeled with radioactive isotopes for imaging and diagnostic purposes.
Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Antiviral and Antibacterial Activity: The compound may inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity. It can bind to viral or bacterial enzymes, preventing them from catalyzing essential biochemical reactions.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The compound can interact with cellular receptors or enzymes, triggering a cascade of molecular events that lead to cell death.
類似化合物との比較
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
5-iodouracil: Lacks the amino group at the 6th position, making it less versatile in terms of chemical modifications.
6-amino-2,4-dihydroxypyrimidine: Lacks the iodine atom at the 5th position, resulting in different reactivity and biological activity.
5-bromo-6-amino-2,4-dihydroxypyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.
特性
IUPAC Name |
6-amino-5-iodo-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,6H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVTMUISKGSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















